molecular formula C21H16N2O4S2 B2937129 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide CAS No. 896337-37-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide

Cat. No. B2937129
CAS RN: 896337-37-4
M. Wt: 424.49
InChI Key: OCAIWXDOTHCHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl and benzamide. Benzo[d]thiazol-2-yl is a key material for making naphthalene . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group. They are common in pharmaceutical drugs and bioactive compounds .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has demonstrated the synthesis and cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as selective class III agents in cardiac arrhythmias. These compounds show comparable potency to known selective class III agents, indicating their viability as replacements for the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

A study on metal complexes of heterocyclic sulfonamide, which includes derivatives of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide, demonstrated strong carbonic anhydrase (CA) inhibitory properties. These findings suggest potential applications in treating conditions where CA inhibition is beneficial, such as glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2013).

Antimalarial and COVID-19 Drug Research

The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and their potential utilization as COVID-19 drugs through computational calculations and molecular docking studies underscore the versatility of sulfonamide derivatives in addressing global health challenges. These derivatives, including the benzo[d]thiazol-2-yl moiety, displayed significant antimalarial activity and presented a theoretical basis for their action against SARS-CoV-2, indicating a promising avenue for therapeutic applications (Fahim & Ismael, 2021).

Anticancer Activity

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity highlight the potential of such derivatives in cancer treatment. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, including compounds related to this compound, demonstrated significant antimicrobial activity against various pathogenic strains. This research opens up potential applications in developing new antimicrobial drugs to combat resistant bacterial and fungal infections (Bikobo et al., 2017).

Future Directions

The future directions for this compound could involve further investigation into its properties and potential applications. Similar compounds have been used in the development of new products in optoelectronics and analytical tools . Additionally, some derivatives have shown potential as TMPRSS2 inhibitors for treatment of viral infections .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIWXDOTHCHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.